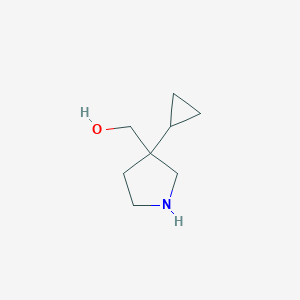

(3-Cyclopropylpyrrolidin-3-yl)methanol

Description

Significance of Pyrrolidine (B122466) Architectures in Heterocyclic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in organic and medicinal chemistry. frontiersin.orgresearchgate.net This structural motif is prevalent in a wide array of natural products, including many alkaloids, and is a core component of numerous FDA-approved pharmaceuticals. researchgate.netmdpi.com The significance of the pyrrolidine architecture stems from several key features:

Stereochemical Complexity: As a saturated ring, pyrrolidine is non-planar and can possess multiple stereocenters, allowing for the creation of well-defined three-dimensional structures. This is crucial for the specific interactions required between a molecule and its biological target. nih.gov

Physicochemical Properties: The nitrogen atom imparts basicity and provides a site for hydrogen bonding, which can influence a molecule's solubility and binding affinity. nih.gov

Synthetic Versatility: The pyrrolidine scaffold can be readily functionalized at various positions, enabling chemists to systematically modify its properties and explore structure-activity relationships (SAR). frontiersin.org

These attributes make pyrrolidine derivatives highly sought-after intermediates and key structural elements in the design and development of novel, biologically active compounds. frontiersin.orgnih.gov

Rationale for Investigating Substituted Pyrrolidinemethanol Derivatives

The incorporation of a hydroxymethyl group (-CH₂OH) onto the pyrrolidine scaffold to create pyrrolidinemethanol derivatives introduces a versatile functional group that enhances the molecular framework's utility. This substitution is investigated for several reasons:

Enhanced Intermolecular Interactions: The primary alcohol function can act as both a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition processes in biological systems.

Synthetic Handle: The hydroxyl group serves as a convenient point for further chemical modification. It can be easily converted into other functional groups such as ethers, esters, or halides, allowing for the construction of more complex molecules.

Chiral Catalysis: Chiral pyrrolidinemethanol derivatives, such as prolinol, are widely used as ligands or organocatalysts in asymmetric synthesis to produce enantiomerically pure compounds. researchgate.net

The investigation of these derivatives is driven by the goal of creating novel molecular tools and building blocks for applications ranging from catalysis to medicinal chemistry. tandfonline.com

Overview of Research Directions for (3-Cyclopropylpyrrolidin-3-yl)methanol (B6203066) and Related Structures

Research involving this compound primarily focuses on its use as a specialized building block for the synthesis of more elaborate molecules, particularly within drug discovery programs. The presence of the cyclopropyl (B3062369) group at the 3-position is of particular strategic importance. This small, rigid ring is often used by medicinal chemists as a "bioisostere" for larger groups like phenyl rings or double bonds. It can introduce conformational constraint and often improves metabolic stability and other pharmacokinetic properties of a potential drug candidate.

The combination of the pyrrolidine core, the conformationally restricting cyclopropyl group, and the synthetically versatile methanol (B129727) handle makes this compound a valuable intermediate. Its appearance in numerous patents suggests its application in the synthesis of proprietary compounds being investigated for various therapeutic targets. uni.lu Research directions therefore lean towards its incorporation into larger, novel chemical entities to explore new areas of chemical space.

Contextualization within Chiral Amine and Alcohol Chemistry

This compound is a chiral molecule, containing a stereocenter at the 3-position of the pyrrolidine ring. This places it squarely within the field of chiral amine and alcohol chemistry. Chiral amines and alcohols are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn The biological activity of a chiral molecule often resides in only one of its two enantiomers (mirror-image isomers). nih.gov

Consequently, a major focus in modern organic synthesis is the development of methods to produce single-enantiomer compounds. acs.org The synthesis of enantiomerically pure this compound requires asymmetric synthesis techniques. The development of such synthetic routes is crucial for accessing specific stereoisomers needed for biological evaluation. The compound is an example of a valuable chiral synthon, where both the amine and alcohol functionalities contribute to its utility in building stereochemically complex target molecules. frontiersin.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅NO |

| Monoisotopic Mass | 141.11537 Da |

| Predicted XlogP | 0.5 |

| Predicted CCS ([M+H]⁺, Ų) | 131.8 |

Data sourced from PubChem and are predicted values. uni.lu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

(3-cyclopropylpyrrolidin-3-yl)methanol |

InChI |

InChI=1S/C8H15NO/c10-6-8(7-1-2-7)3-4-9-5-8/h7,9-10H,1-6H2 |

InChI Key |

ZXCBYOBLKZNLQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2(CCNC2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropylpyrrolidin 3 Yl Methanol and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis, a foundational technique in planning organic syntheses, involves conceptually deconstructing a target molecule into simpler, commercially available starting materials. ox.ac.uk For (3-Cyclopropylpyrrolidin-3-yl)methanol (B6203066), several logical disconnections can be envisioned to guide its synthesis.

Strategy A: C-N Bond Disconnection (Intramolecular Cyclization)

A primary strategy involves disconnecting the pyrrolidine (B122466) ring at one of the C-N bonds. This approach leads to an acyclic amino alcohol precursor. The forward reaction would be an intramolecular cyclization, such as a hydroamination or a reductive amination of a suitably functionalized δ-amino ketone or aldehyde. nih.govrsc.org For instance, disconnection of the N1-C2 bond suggests a precursor like a 5-amino-3-cyclopropyl-3-(hydroxymethyl)pentanal or a related ketone, which could cyclize via intramolecular reductive amination.

Strategy B: C-C Bond Disconnection ([3+2] Cycloaddition)

Another powerful strategy for forming five-membered rings is the [3+2] cycloaddition. acs.orgnih.govacs.orgrsc.org In this scenario, the pyrrolidine ring is formed in a single step from two components. A key disconnection across the C2-C3 and C5-N1 bonds points to an azomethine ylide and a cyclopropyl-substituted alkene dipolarophile. For example, an azomethine ylide generated from glycine (B1666218) could react with a cyclopropyl-substituted Michael acceptor, such as 1-cyclopropyl-2-(methoxycarbonyl)ethene, to construct the pyrrolidine core with the necessary substituents already in place or as precursors. nih.gov

Strategy C: Functional Group Interconversion (FGI) and C-C Bond Disconnection

A third approach involves an initial functional group interconversion (FGI) of the hydroxymethyl group to a more synthetically tractable precursor, such as a nitrile or an ester. Disconnecting the C3-Cyclopropyl bond or the C3-CN/COOR bond from a pre-formed pyrrolidine-3-one or a related intermediate is also a viable strategy. The forward synthesis would involve the stereoselective alkylation or conjugate addition to a pyrrolidine-based precursor.

These retrosynthetic pathways provide a logical framework for developing synthetic routes and highlight the key bond-forming reactions required to assemble the this compound core.

Exploration of Asymmetric Synthetic Routes

Controlling the three-dimensional arrangement of atoms is paramount in modern drug discovery. The synthesis of specific stereoisomers of this compound requires advanced asymmetric methods to control the C3-quaternary stereocenter.

Establishing the chiral pyrrolidine ring is a critical step. Several enantioselective methods can be applied:

Asymmetric [3+2] Cycloaddition: This is one of the most effective methods for constructing chiral pyrrolidines. rsc.org The reaction between an achiral azomethine ylide and a dipolarophile can be rendered enantioselective by using a chiral metal catalyst, often based on copper, silver, or palladium complexes with chiral ligands. nih.govnih.gov For this target, a reaction between an imine (e.g., derived from glycine methyl ester) and a cyclopropyl-substituted acrylate (B77674) could be catalyzed by a chiral complex to yield the desired 3-cyclopropylpyrrolidine (B1373233) core with high enantiomeric excess (ee).

Desymmetrization of Prochiral Precursors: An alternative approach starts with a prochiral substrate, such as a 3-pyrroline. A catalyst-tuned regio- and enantioselective hydroalkylation could be used to install the cyclopropyl (B3062369) group (or a precursor) at the C3 position, thereby creating the chiral center. organic-chemistry.org

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can effectively catalyze the asymmetric construction of pyrrolidine rings. rsc.org An intramolecular aza-Michael reaction of an acyclic amine tethered to a cyclopropyl-substituted α,β-unsaturated ester, catalyzed by a chiral amine, could provide a direct route to the enantiomerically enriched pyrrolidine core.

Once the chiral pyrrolidine core is established with the C3-quaternary center, the hydroxymethyl group must be formed with the correct relative stereochemistry if other stereocenters are present. If the synthesis proceeds through a 3-acyl or 3-carboxy-3-cyclopropylpyrrolidine intermediate, the final step is often a reduction.

When the pyrrolidine already contains a stereocenter, this reduction becomes a diastereoselective process. The inherent chirality of the molecule can direct the approach of the reducing agent (substrate control). The choice of reducing agent (e.g., NaBH₄, LiAlH₄, or bulkier reagents like L-Selectride®) can significantly influence the diastereomeric ratio (dr) of the resulting alcohol by favoring attack from the less sterically hindered face of the carbonyl group.

To achieve high levels of stereoisomeric purity, chiral auxiliaries or catalysts are indispensable tools.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a reaction. For pyrrolidine synthesis, auxiliaries like Evans oxazolidinones or N-tert-butanesulfinamide can be used. organic-chemistry.orgacs.org For example, an acyclic precursor bearing a sulfinamide group can undergo cyclization, where the bulky auxiliary shields one face of the molecule, forcing the reaction to occur on the opposite face with high diastereoselectivity. acs.org The auxiliary is then cleaved in a subsequent step to reveal the chiral product.

Catalyst Control: In catalyst-controlled reactions, the stereochemical outcome is determined by the chiral catalyst rather than the substrate's inherent chirality. This is particularly powerful for creating specific stereoisomers that may be disfavored under substrate control. For example, in an intramolecular allylic amination to form a pyrrolidine ring, different enantiomers of a chiral ligand on an iridium catalyst can lead to the formation of different diastereomers of the product from the same starting material. nih.gov This stereodivergent approach offers access to a full set of stereoisomers.

Convergent and Divergent Synthetic Pathways

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated into a library of structurally related compounds. rsc.orgnih.gov For instance, a common precursor like N-Boc-3-oxo-pyrrolidine could be synthesized. This intermediate could then be subjected to various reaction sequences to introduce the cyclopropyl group and other functionalities at the C3 position, leading not only to this compound but also to a range of other 3,3-disubstituted pyrrolidine analogs. chemrxiv.org Modern catalyst-controlled methods can enable divergent synthesis by selectively forming different regioisomers or stereoisomers from the same starting material simply by changing the catalyst system. organic-chemistry.orgrsc.orgnih.govamericanelements.com

Optimization of Reaction Conditions and Reagent Selection

Fine-tuning reaction conditions is crucial for maximizing yield, purity, and stereoselectivity. For any of the proposed synthetic steps, systematic optimization would be necessary.

Key parameters for optimization include:

Solvent: The polarity and coordinating ability of the solvent can dramatically affect reaction rates and selectivities. For instance, in a [3+2] cycloaddition, a screen of solvents from non-polar (toluene) to polar aprotic (THF, acetonitrile) would be conducted to find the optimal balance of solubility and reactivity. acs.org

Temperature: Reaction temperature influences reaction kinetics. While higher temperatures can increase reaction rates, they may also lead to side reactions or decreased stereoselectivity.

Catalyst and Ligand: In catalyst-controlled reactions, the choice of metal precursor and chiral ligand is paramount. A screening of different ligands (e.g., BOX, phosphoramidite) and metal salts (e.g., Cu(I), Pd(II)) is standard practice to identify the combination that gives the highest enantioselectivity.

Reagents and Additives: The stoichiometry of reagents and the presence of additives (like Lewis acids or bases) can be critical. nih.gov For example, in a hydroamination reaction, the choice and amount of oxidant and reductant were found to be essential for achieving a high yield. researchgate.netresearchgate.net

An illustrative example of optimizing a key synthetic step is shown in the table below, based on a redox-enabled intramolecular hydroamination to form a pyrrolidine ring. nih.gov

| Entry | Oxidant (equiv.) | Reductant | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Urea Hydrogen Peroxide (1.0) | B₂pin₂ | TFE | 71 |

| 2 | Urea Hydrogen Peroxide (1.2) | B₂pin₂ | TFE | 91 |

| 3 | Urea Hydrogen Peroxide (1.5) | B₂pin₂ | TFE | 85 |

| 4 | Aqueous H₂O₂ (1.2) | B₂pin₂ | TFE | 88 |

| 5 | Urea Hydrogen Peroxide (1.2) | B₂pin₂ | CH₂Cl₂ | <5 |

This data demonstrates that seemingly minor changes, such as adjusting the equivalents of the oxidant (Entry 1 vs. 2) or changing the solvent (Entry 2 vs. 5), can have a profound impact on the reaction's efficiency.

Similarly, the diastereoselectivity of a cycloaddition can be highly dependent on the catalyst and conditions, as illustrated in the hypothetical optimization table below.

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Cu(OTf)₂ | (S)-Ph-BOX | CH₂Cl₂ | 25 | 75 | 85 |

| 2 | Cu(OTf)₂ | (S)-Ph-BOX | Toluene | 25 | 68 | 88 |

| 3 | Cu(OTf)₂ | (S)-Ph-BOX | CH₂Cl₂ | 0 | 81 | 92 |

| 4 | AgOAc | (S)-Ph-BOX | CH₂Cl₂ | 0 | 55 | 70 |

| 5 | Cu(OTf)₂ | (R,R)-Phospha-ligand | CH₂Cl₂ | 0 | 85 | 95 |

Through such systematic investigation, a robust and efficient synthesis for producing this compound in high yield and stereochemical purity can be developed.

Chemical Transformations and Derivatization Studies of 3 Cyclopropylpyrrolidin 3 Yl Methanol

Functional Group Interconversions of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) on the (3-Cyclopropylpyrrolidin-3-yl)methanol (B6203066) scaffold represents a primary site for functionalization. Standard synthetic methodologies would allow for its conversion into a variety of other functional groups, thereby modulating the compound's physicochemical properties. Typical transformations could include:

Oxidation: The primary alcohol could be oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions would yield corresponding esters.

Etherification: Formation of ethers could be achieved through reactions like the Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide.

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Conversion to Amines: The alcohol could be converted to a leaving group (e.g., tosylate) and subsequently displaced by an amine or azide (B81097) followed by reduction.

Despite the theoretical feasibility of these transformations, specific examples, reaction conditions, and yields for this compound are not reported in the available literature.

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine within the pyrrolidine ring is a nucleophilic center, making it a key handle for derivatization.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The pyrrolidine nitrogen can be expected to undergo alkylation with various alkyl halides or through reductive amination with aldehydes or ketones. These reactions would introduce diverse substituents, influencing the compound's steric and electronic properties.

N-Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides would produce the corresponding amides. This transformation is often used to introduce specific pharmacophoric elements or to modify the basicity of the nitrogen atom.

A search of the scientific literature did not yield specific studies detailing N-alkylation or N-acylation reactions performed on this compound.

Formation of N-Heterocyclic Derivatives

The pyrrolidine nitrogen could also participate in reactions to form fused or spiro-heterocyclic systems. For instance, reaction with appropriate bifunctional electrophiles could lead to the construction of new ring systems attached to the parent molecule. However, no such derivatizations originating from this compound have been documented.

Modifications of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is generally a stable moiety. However, under specific conditions, particularly with transition metal catalysis, ring-opening or functionalization reactions can occur. Potential, though not specifically documented, modifications could involve:

Cycloadditions: Reactions involving the cyclopropyl ring acting as a three-carbon component in cycloaddition reactions.

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclopropyl ring, although challenging, is a modern area of synthetic chemistry.

There is no available research describing attempts or successful modifications of the cyclopropyl group in the context of this compound.

Stereochemical Implications of Derivatization Reactions

This compound possesses a stereocenter at the C3 position of the pyrrolidine ring. Any derivatization reaction could have significant stereochemical consequences.

Epimerization Studies at Stereogenic Centers

Reactions involving the C3 position or transformations that could induce a change in the stereochemistry at this center would be of interest. For example, reactions proceeding through a planar intermediate or

Retention and Inversion of Configuration During Transformations

The stereochemistry of this compound, specifically the configuration at the C3 quaternary stereocenter, is a critical aspect in its use as a chiral building block for the synthesis of complex molecules. Chemical transformations involving this stereocenter or adjacent functional groups must be carefully controlled to either retain the original configuration or achieve a predictable inversion. The stereochemical outcome is largely dictated by the reaction mechanism, the nature of the reagents, and the reaction conditions.

Transformations of the primary alcohol moiety are of significant interest for introducing further molecular diversity. A common strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. These reactions are pivotal as they directly impact the C3 stereocenter and can proceed with either retention or inversion of configuration.

For instance, a typical S(_N)2 (bimolecular nucleophilic substitution) reaction is designed to proceed with a complete inversion of the stereochemical configuration. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a process known as the Walden inversion. If a chiral enantiomer of this compound, such as the (R)-enantiomer, is converted to its corresponding tosylate, a subsequent S(_N)2 reaction with a nucleophile (e.g., azide, cyanide) would be expected to yield the (S)-product.

The pyrrolidine nitrogen also plays a role in the stereochemical outcome of reactions. The nitrogen can be protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent it from interfering with reactions at the hydroxyl group. The choice of protecting group and the conditions for its removal can be crucial for maintaining the stereochemical integrity of the C3 center.

Detailed studies often employ chiral chromatography techniques, such as Supercritical Fluid Chromatography (SFC), to analyze the enantiomeric purity of both the starting materials and the products, confirming whether retention or inversion has occurred. google.com The fidelity of the stereochemistry is paramount in the synthesis of pharmaceutical compounds where only one enantiomer possesses the desired biological activity. google.com

Below is a table summarizing the expected stereochemical outcomes for common transformations of a hypothetical enantiomerically pure (R)-(3-Cyclopropylpyrrolidin-3-yl)methanol.

| Transformation | Reagents | Typical Mechanism | Expected Stereochemical Outcome at C3 |

| Tosylation of Alcohol | TsCl, Pyridine | Nucleophilic Acyl Substitution | Retention (bond to chiral center not broken) |

| Mesylation of Alcohol | MsCl, Et(_3)N | Nucleophilic Acyl Substitution | Retention (bond to chiral center not broken) |

| Nucleophilic Substitution | NaCN on the tosylate derivative | S(_N)2 | Inversion |

| Nucleophilic Substitution | NaN(_3) on the mesylate derivative | S(_N)2 | Inversion |

| Mitsunobu Reaction | PPh(_3), DIAD, Nu-H | S(_N)2-type | Inversion |

Structural Elucidation and Stereochemical Characterization Methodologies

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental in determining the molecular structure of (3-Cyclopropylpyrrolidin-3-yl)methanol (B6203066). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide crucial information about the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) group, the pyrrolidine (B122466) ring, and the hydroxymethyl group. The protons on the cyclopropyl ring would likely appear as complex multiplets in the upfield region (approximately 0.2-1.0 ppm). The protons on the pyrrolidine ring would exhibit signals in the range of 2.5-3.5 ppm, with their chemical shifts and multiplicities influenced by their position relative to the nitrogen atom and the cyclopropyl group. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a multiplet around 3.5-4.0 ppm, and the hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom in the molecule. The carbons of the cyclopropyl group would resonate at high field (approximately 5-20 ppm). The pyrrolidine ring carbons would appear in the mid-field region (approximately 40-60 ppm), and the carbon of the hydroxymethyl group would be expected in the downfield region (approximately 60-70 ppm). The quaternary carbon at the 3-position of the pyrrolidine ring, bonded to the cyclopropyl and hydroxymethyl groups, would also have a characteristic chemical shift.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH₂ | 0.2 - 0.6 (m) | 5 - 15 |

| Cyclopropyl CH | 0.7 - 1.0 (m) | 15 - 20 |

| Pyrrolidine C4-H₂ | 1.8 - 2.2 (m) | 25 - 35 |

| Pyrrolidine C2-H₂, C5-H₂ | 2.8 - 3.5 (m) | 45 - 55 |

| Pyrrolidine C3 | - | 40 - 50 |

| CH₂OH | 3.5 - 4.0 (s or m) | 60 - 70 |

| NH | variable (br s) | - |

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions. 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgpressbooks.pub The IR spectrum of this compound would be expected to display characteristic absorption bands for the O-H, N-H, and C-H bonds. lumenlearning.comlibretexts.org

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. pressbooks.pub The N-H stretching vibration of the secondary amine in the pyrrolidine ring would typically appear in the region of 3300-3500 cm⁻¹, often as a sharper and less intense peak than the O-H band. libretexts.org The C-H stretching vibrations of the sp³ hybridized carbons in the pyrrolidine and hydroxymethyl groups would be observed around 2850-3000 cm⁻¹. The C-H stretching of the cyclopropyl group may appear at slightly higher wavenumbers, around 3000-3100 cm⁻¹.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad, strong) |

| N-H (Amine) | Stretching | 3300 - 3500 (medium, sharp) |

| C-H (sp³ C-H) | Stretching | 2850 - 3000 (strong) |

| C-H (Cyclopropyl) | Stretching | 3000 - 3100 (medium) |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern can offer valuable structural insights. Common fragmentation pathways for cyclic amines and alcohols include alpha-cleavage and loss of small neutral molecules. whitman.edulibretexts.org For this compound, alpha-cleavage adjacent to the nitrogen atom could lead to the loss of a cyclopropyl or hydroxymethyl radical. miamioh.eduwhitman.edu Another likely fragmentation would be the loss of a water molecule (M-18) from the alcohol group. youtube.com The fragmentation of the pyrrolidine ring itself can also produce characteristic ions. whitman.edu

Predicted Mass Spectrometry Data

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 142.1226 |

| [M]⁺ | Molecular Ion | 141.1154 |

| [M-H₂O]⁺ | Loss of Water | 123.1048 |

| [M-CH₂OH]⁺ | Loss of Hydroxymethyl Radical | 110.0969 |

Chiroptical Methods for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric purity of a sample.

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. wikipedia.orglibretexts.org The measurement of the specific rotation of a sample using a polarimeter can be used to determine its enantiomeric composition if the specific rotation of the pure enantiomer is known. anton-paar.compressbooks.pubwikipedia.org A pure enantiomer will rotate the plane of polarized light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while its mirror image will rotate the light by an equal amount in the opposite direction. wikipedia.org A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation. pressbooks.pub The enantiomeric excess (ee) can be calculated from the observed specific rotation of the sample and the specific rotation of the pure enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess of a sample with high accuracy. umn.eduheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the column. researchgate.netchiralpedia.comnih.gov

For the enantiomeric separation of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, could be effective. mdpi.comnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving good separation. researchgate.netchromatographyonline.com The separated enantiomers are detected as they elute from the column, and the ratio of their peak areas is used to calculate the enantiomeric excess. uma.esresearchgate.netnih.gov

Table of Compound Names

| Compound Name |

|---|

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of the molecule and the stereochemical relationship between its chiral centers. For a chiral molecule such as this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the geometric arrangement and intensities of these spots, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal lattice—can be generated. From this map, the positions of the individual atoms can be determined with high precision.

For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal. The measurement of the intensity differences between these Bijvoet pairs allows for the unequivocal assignment of the absolute configuration of the chiral centers in the molecule.

While specific crystallographic data for this compound is not publicly available, the analysis of a structurally related compound, (S)-(+)-1-[N-(5-chloro-2-thiazolmethyl)pyrrolidin-2-yl]-1,1-diphenylmethanol, can provide insight into the type of data obtained from such an analysis. researchgate.net The crystal structure of this analogue was determined by X-ray diffraction, confirming its absolute configuration and providing detailed information about its solid-state conformation. researchgate.net

The crystallographic data for this related pyrrolidinyl methanol (B129727) derivative is summarized in the tables below. Such data would be crucial in understanding the solid-state properties of this compound, including its packing arrangement and intermolecular interactions, such as hydrogen bonding, which can significantly influence its physical properties.

Table 1: Crystal Data and Structure Refinement for a Pyrrolidinyl Methanol Analogue researchgate.net

| Parameter | Value |

| Empirical formula | C23H25ClN2OS |

| Formula weight | 412.97 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2(1) |

| Unit cell dimensions | a = 0.8737(14) nm, α = 90° |

| b = 0.9098(14) nm, β = 92.55(3)° | |

| c = 1.2180(17) nm, γ = 90° | |

| Volume | 0.9671(3) nm³ |

| Z | 2 |

| Density (calculated) | 1.3217 g/cm³ |

| Absorption coefficient | 0.315 mm⁻¹ |

| F(000) | 404 |

| Final R indices [I>2sigma(I)] | R1 = 0.0584, wR2 = 0.1335 |

| R indices (all data) | R1 = 0.0652, wR2 = 0.1378 |

| Absolute structure parameter | 0.03(11) |

The solid-state structure of this compound would reveal the preferred conformation of the pyrrolidine ring, which typically adopts an envelope or twisted conformation to minimize steric strain. The orientation of the cyclopropyl and methanol substituents relative to the pyrrolidine ring would also be precisely defined. The cyclopropyl group itself has specific conformational preferences due to its electronic properties, which can influence the geometry of the rest of the molecule.

Furthermore, the analysis of the crystal packing would show how individual molecules of this compound arrange themselves in the solid state. This is governed by intermolecular forces, with hydrogen bonding from the hydroxyl group and the secondary amine of the pyrrolidine ring expected to play a dominant role. The details of these interactions, such as hydrogen bond distances and angles, are critical for understanding the material's melting point, solubility, and other macroscopic properties.

Table 2: Selected Bond Lengths and Angles for a Pyrrolidinyl Methanol Analogue researchgate.net

| Bond | Length (Å) | Angle | Degrees (°) |

| C(1)-O(1) | 1.435(4) | O(1)-C(1)-C(2) | 110.8(3) |

| C(1)-C(2) | 1.542(5) | N(1)-C(2)-C(1) | 112.1(3) |

| N(1)-C(2) | 1.478(4) | C(3)-N(1)-C(2) | 113.2(3) |

| N(1)-C(5) | 1.485(4) | C(5)-N(1)-C(6) | 115.4(3) |

| C(6)-N(2) | 1.334(4) | N(2)-C(6)-C(7) | 123.5(3) |

Theoretical and Computational Investigations of 3 Cyclopropylpyrrolidin 3 Yl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular and electronic structure of (3-Cyclopropylpyrrolidin-3-yl)methanol (B6203066) with high precision. These computational methods allow for the determination of various molecular parameters and a detailed understanding of the electron distribution within the molecule.

Density Functional Theory (DFT) Studies for Bond Parameters and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. The B3LYP functional combined with the 6-31G(d,p) basis set is a widely used level of theory that provides a good balance between accuracy and computational cost for organic molecules. nih.govacs.org Theoretical calculations on this compound at this level of theory can yield optimized geometric parameters, including bond lengths and angles.

The calculated bond lengths are expected to be in good agreement with experimental data for similar acyclic and cyclic organic compounds. For instance, the C-C bond lengths within the pyrrolidine (B122466) ring would be typical of sp³-hybridized carbons, while the C-N and C-O bond lengths would reflect their respective covalent radii and bond orders. The internal C-C bonds of the cyclopropyl (B3062369) group are anticipated to be shorter than a typical alkane C-C bond due to increased p-character in the bonding orbitals, a consequence of the ring strain. wikipedia.org

Vibrational frequency calculations are also a valuable outcome of DFT studies. They can predict the infrared (IR) spectrum of the molecule, with characteristic frequencies corresponding to specific vibrational modes. For this compound, key vibrational modes would include the O-H and N-H stretching frequencies, C-H stretching from the pyrrolidine and cyclopropyl groups, and the C-O and C-N stretching vibrations.

Table 1: Predicted Bond Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Bond | Predicted Bond Length (Å) | Bond | Predicted Bond Angle (°) |

|---|---|---|---|

| C1-C2 (cyclopropyl) | 1.510 | C1-C2-C3 (cyclopropyl) | 60.0 |

| C-N (pyrrolidine) | 1.470 | C-N-C (pyrrolidine) | 109.5 |

| C-O (methanol) | 1.430 | C-C-O (methanol) | 112.0 |

| O-H | 0.960 | C-O-H | 109.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from DFT calculations on similar molecules.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For a more rigorous analysis of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. wikipedia.orgresearchgate.netchemeurope.com These methods provide a more accurate description of electron correlation, which is the interaction between electrons, than standard DFT approaches.

High-accuracy ab initio calculations can be used to determine properties such as electron density distribution, molecular orbital energies, and electrostatic potential. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring, reflecting its lone pair of electrons and nucleophilic character. The LUMO is likely to be distributed over the C-O and C-N antibonding orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine ring and the rotational freedom of the methanol (B129727) and cyclopropyl substituents give rise to a complex conformational landscape for this compound.

Identification of Preferred Conformations and Rotational Barriers

The pyrrolidine ring is not planar and exists in puckered conformations, typically described as envelope or twist forms. nih.govnih.govresearchgate.net For a substituted pyrrolidine like this compound, the substituents will influence the preferred puckering of the ring. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and the transition states that connect them.

The relative energies of the different conformers can be calculated to determine the most stable structures. Rotational barriers around the C-C bond connecting the cyclopropyl group and the C-C bond of the methanol group can also be computed. These barriers provide information on the flexibility of the molecule and the ease of interconversion between different conformations.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Equatorial cyclopropyl, anti-methanol | 0.00 |

| 2 | Axial cyclopropyl, anti-methanol | 1.5 |

| 3 | Equatorial cyclopropyl, gauche-methanol | 0.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Influence of the Cyclopropyl Group on Pyrrolidine Ring Conformation

The presence of the cyclopropyl group at the 3-position of the pyrrolidine ring is expected to have a significant impact on the ring's conformation. The cyclopropyl group is sterically demanding and its electronic properties, which include the ability to donate electron density through hyperconjugation, can influence the puckering of the pyrrolidine ring. wikipedia.orgstackexchange.com

Computational studies can quantify this influence by comparing the conformational preferences of this compound with those of unsubstituted or differently substituted pyrrolidines. The cyclopropyl group may favor a specific puckering of the pyrrolidine ring to minimize steric hindrance and optimize electronic interactions. For example, the bulky cyclopropyl group might preferentially occupy a pseudo-equatorial position on the pyrrolidine ring to reduce steric strain.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions could involve the nucleophilic nitrogen of the pyrrolidine ring, the hydroxyl group of the methanol substituent, or even reactions involving the strained cyclopropyl ring.

A hypothetical reaction that could be studied is the intramolecular cyclization of this compound to form a bicyclic ether. This reaction could be initiated by protonation of the hydroxyl group, followed by a nucleophilic attack from the pyrrolidine nitrogen.

DFT calculations can be used to map out the potential energy surface for this reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. By analyzing the geometry of the transition state, detailed insights into the bonding changes that occur during the reaction can be obtained.

Mechanistic Insights into Stereoselective Transformations

Computational chemistry offers profound insights into the mechanisms governing stereoselective transformations, allowing researchers to map potential energy surfaces and identify transition states that dictate the stereochemical outcome of a reaction. acs.org For pyrrolidine synthesis, studies have explored mechanisms like [3+2] cycloaddition reactions to understand the origins of diastereoselectivity. acs.orgua.es Such computational explorations can guide the rational design of catalysts and optimization of reaction conditions to favor the formation of a desired stereoisomer.

For a molecule like this compound, which contains a chiral center at the 3-position of the pyrrolidine ring, theoretical studies would be invaluable. Key areas for future investigation would include:

Transition State Analysis: Modeling the transition states of various synthetic routes to understand the energetic factors that favor one stereoisomer over another.

Influence of the Cyclopropyl Group: Investigating the steric and electronic effects of the cyclopropyl substituent on the stereochemical course of reactions.

Solvent Effects: Simulating the role of different solvents in stabilizing or destabilizing key intermediates and transition states.

Without specific studies on this compound, any discussion of mechanistic insights remains speculative and based on generalizations from related structures.

Computational Modeling of Chiral Recognition and Catalyst-Substrate Interactions

The pyrrolidine motif is a cornerstone of many chiral catalysts and organocatalysts. nih.gov Computational modeling is a critical tool for understanding how these catalysts achieve high levels of enantioselectivity. Such models can elucidate the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the binding of a substrate to the catalyst's active site. acs.org

In the context of this compound, or its derivatives acting as catalysts or substrates, computational modeling could address:

Binding Pocket Analysis: Creating detailed 3D models of catalyst-substrate complexes to identify key interactions responsible for chiral recognition.

Enantioinduction Models: Developing predictive models that correlate catalyst structure with the observed enantiomeric excess of the product.

Dynamic Behavior: Using molecular dynamics simulations to understand the flexibility of the catalyst-substrate complex and its impact on selectivity.

The development of such models is contingent on dedicated computational research, which is currently not present in the literature for this specific compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical chemistry provides powerful methods for predicting various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. researchgate.net These predictions, when compared with experimental data, serve as a crucial tool for structure elucidation and confirmation. The process typically involves geometry optimization of the molecule's structure using methods like DFT, followed by the calculation of the desired spectroscopic properties.

For this compound, a computational study would ideally generate the following data:

| Spectroscopic Parameter | Predicted Value Range (Hypothetical) |

| ¹H NMR Chemical Shifts (ppm) | |

| -CH₂-OH | 3.5 - 3.8 |

| Pyrrolidine Ring Protons | 1.5 - 3.2 |

| Cyclopropyl Ring Protons | 0.2 - 0.8 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C-OH (Quaternary) | 70 - 80 |

| -CH₂-OH | 60 - 70 |

| Pyrrolidine Ring Carbons | 25 - 60 |

| Cyclopropyl Ring Carbons | 5 - 15 |

| Key IR Frequencies (cm⁻¹) | |

| O-H Stretch | 3200 - 3600 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C-H Stretch (Cyclopropyl) | ~3100 |

| C-O Stretch | 1000 - 1200 |

This table is hypothetical and for illustrative purposes only, as no specific published data exists.

The validation of these predicted values against experimentally obtained spectra would provide a high degree of confidence in the structural assignment of the compound. The interplay between computational prediction and experimental verification is a cornerstone of modern chemical analysis but has not yet been applied to this compound in the available scientific literature.

Role of 3 Cyclopropylpyrrolidin 3 Yl Methanol As a Building Block and Ligand in Catalysis Research

Applications in Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically enriched form, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral pyrrolidine (B122466) derivatives are among the most successful scaffolds used to achieve high levels of stereocontrol.

Design and Synthesis of Ligands for Metal-Catalyzed Asymmetric Transformations

The development of new chiral ligands is crucial for advancing metal-catalyzed asymmetric reactions. rsc.orgmdpi.com (3-Cyclopropylpyrrolidin-3-yl)methanol (B6203066) serves as an excellent starting material for chiral N,O-bidentate ligands, which coordinate to a metal center through the pyrrolidine nitrogen and the methanol (B129727) oxygen.

The synthesis of such ligands typically involves N-alkylation or N-arylation to modify the steric and electronic properties of the nitrogen atom, or modification of the hydroxyl group. The resulting ligands can chelate to various transition metals like palladium, rhodium, iridium, and copper. The spirocyclic nature of the 3-cyclopropyl-3-hydroxymethyl substitution pattern creates a rigid backbone, which is a desirable feature in ligand design as it reduces conformational flexibility and helps create a well-defined chiral pocket around the metal. This defined pocket is essential for differentiating between the enantiotopic faces of a substrate, leading to high enantioselectivity. nih.gov

Examples of Potential Ligand Applications:

| Metal | Reaction Type | Role of this compound-derived Ligand |

| Palladium (Pd) | Asymmetric Allylic Alkylation | Controls regioselectivity and enantioselectivity of nucleophilic attack. |

| Rhodium (Rh) | Asymmetric Hydrogenation | Creates a chiral environment for the stereoselective addition of hydrogen. |

| Copper (Cu) | Asymmetric 1,3-Dipolar Cycloaddition | Directs the facial selectivity of the cycloaddition to form chiral pyrrolidines. mappingignorance.org |

| Iridium (Ir) | Asymmetric Transfer Hydrogenation | Facilitates the enantioselective reduction of ketones and imines. |

Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high enantioselectivity is a fundamental goal of asymmetric catalysis. unibo.it Ligands derived from this compound are expected to be effective in a variety of such transformations.

In palladium-catalyzed reactions, for example, a chiral ligand is essential for achieving asymmetry in processes like the Heck reaction, Suzuki coupling, and carboamination reactions that form substituted pyrrolidines. nih.gov The ligand derived from this compound would coordinate to the palladium center, influencing the stereochemical outcome of key steps such as oxidative addition, migratory insertion, and reductive elimination. The unique steric profile of the 3-cyclopropyl group would play a critical role in differentiating the transition states leading to the two possible enantiomeric products.

Development of Organocatalytic Systems

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. Pyrrolidine-based structures are among the most successful classes of organocatalysts.

Prolinol and Pyrrolidinemethanol Derivatives as Organocatalysts

This compound is a structural analog of (S)-prolinol, the precursor to the highly successful Hayashi-Jørgensen catalysts (diarylprolinol silyl (B83357) ethers). mdpi.com These catalysts operate through two primary activation modes:

Enamine Catalysis: The secondary amine of the pyrrolidine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., a nitroalkene in a Michael addition). The chiral catalyst scaffold directs the approach of the electrophile, controlling the stereochemistry of the new bond.

Iminium Catalysis: The secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack (e.g., in a Diels-Alder or Friedel-Crafts reaction).

By analogy, this compound can be converted into similar organocatalysts, for instance, by silylating the hydroxyl group. The 3-cyclopropyl substitution would modify the steric environment of the catalytic pocket compared to the classic 2-substituted prolinol catalysts, potentially offering complementary or improved selectivity in certain reactions.

Investigations into Hydrogen Bonding and Brønsted Basicity in Catalytic Cycles

The functionality of prolinol-derived organocatalysts is not solely dependent on the formation of covalent intermediates. Non-covalent interactions, particularly hydrogen bonding, play a critical role in organizing the transition state. nih.gov

In organocatalytic systems derived from this compound, the hydroxyl group (if left unmodified) can act as a hydrogen-bond donor. It can interact with the substrate, such as the nitro group in a Michael acceptor, orienting it for the nucleophilic attack by the enamine. This dual activation—covalent activation of one substrate and non-covalent activation of the other—is a hallmark of efficient bifunctional organocatalysis.

Immobilization Strategies for Heterogeneous Catalysis

The heterogenization of homogeneous catalysts is a critical area of research, aiming to combine the high selectivity and activity of molecular catalysts with the practical advantages of solid catalysts, such as easy separation and recyclability. For a ligand like this compound, immobilization on solid supports is a key strategy to unlock its potential in industrial applications.

The immobilization of chiral ligands, such as pyrrolidine derivatives, onto solid supports is a well-established method for creating robust heterogeneous catalysts. The hydroxyl group of this compound provides a convenient anchor for covalent attachment to various solid matrices, including silica (B1680970), polymers, and magnetic nanoparticles.

Methods of Immobilization:

The primary methods for immobilizing alcohol-containing ligands like this compound involve:

Silanization: The surface of silica gel can be functionalized with organosilanes, such as (3-isocyanatopropyl)triethoxysilane. The isocyanate group can then react with the hydroxyl group of this compound to form a stable urethane (B1682113) linkage.

Polymer Grafting: The ligand can be attached to pre-functionalized polymer supports, such as polystyrene resins. For example, a chloromethylated polystyrene can react with the nitrogen of the pyrrolidine ring or the oxygen of the hydroxyl group to form a covalent bond.

Click Chemistry: Modern immobilization techniques, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer a highly efficient and versatile method. The ligand would first need to be modified with either an azide (B81097) or an alkyne group, and the solid support would be functionalized with the complementary group.

Potential Catalytic Applications of Immobilized this compound:

Once immobilized, this compound could serve as a chiral ligand for a variety of metal-catalyzed asymmetric reactions. The specific applications would depend on the metal center coordinated to the ligand. Based on analogous pyrrolidine-based catalysts, potential applications include:

Asymmetric Hydrogenation: In combination with rhodium or iridium, it could catalyze the enantioselective hydrogenation of olefins and ketones.

Asymmetric Aldol (B89426) and Michael Additions: As an organocatalyst, the immobilized pyrrolidine moiety could facilitate these carbon-carbon bond-forming reactions.

Asymmetric Cyclopropanation: Dirhodium catalysts with chiral prolinate ligands have been successfully immobilized and used for asymmetric cyclopropanation reactions. nih.gov

The table below illustrates potential solid supports and the corresponding functionalization chemistry for immobilizing this compound.

| Solid Support | Functional Group on Support | Linkage Chemistry with Ligand | Resulting Linkage |

| Silica Gel | Isocyanate | Urethane formation | -O-C(O)NH- |

| Polystyrene | Chloromethyl | Nucleophilic substitution | -N-CH₂- or -O-CH₂- |

| Alumina | Carboxylic Acid | Esterification | -O-C(O)- |

| Magnetic Nanoparticles | Epoxide | Ring-opening | -O-CH₂-CH(OH)- |

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials with high surface areas and tunable structures, making them excellent platforms for heterogeneous catalysis. bohrium.comnortheastern.eduacs.orgbohrium.com The incorporation of chiral building blocks, such as derivatives of this compound, can impart chirality to the framework, enabling enantioselective catalysis.

Strategies for Incorporation:

There are two primary strategies for incorporating a molecule like this compound into MOFs and COFs:

Direct Synthesis (De Novo): This approach involves modifying the ligand with appropriate functional groups (e.g., carboxylic acids, amines, boronic acids) that can act as linkers during the framework synthesis. For example, the pyrrolidine nitrogen could be functionalized with aromatic carboxylic acids to create a chiral organic linker.

Post-Synthetic Modification (PSM): In this method, a pre-synthesized MOF or COF with reactive sites is functionalized with the chiral ligand. For instance, a framework containing coordinatively unsaturated metal sites or reactive organic linkers could be modified by reacting it with this compound.

Research on Analogous Systems:

While no studies directly report the use of this compound in MOFs or COFs, extensive research has been conducted on incorporating proline and other chiral pyrrolidine derivatives into these frameworks. bohrium.comresearchgate.net These studies have demonstrated that:

Chiral pyrrolidine-functionalized MOFs and COFs can act as highly effective heterogeneous catalysts for asymmetric reactions, including aldol additions, Michael additions, and Mannich reactions. bohrium.comresearchgate.net

The rigid and well-defined porous structure of the framework can enhance the enantioselectivity of the catalytic reaction by providing a chiral microenvironment that influences the substrate's approach to the active site.

The following table summarizes the key features of MOFs and COFs as platforms for heterogeneous catalysis using chiral ligands analogous to this compound.

| Framework Type | Building Blocks | Linkages | Key Advantages for Catalysis |

| MOF | Metal ions/clusters and organic linkers | Coordination bonds | High crystallinity, tunable porosity, potential for open metal sites as active centers. |

| COF | Organic building blocks | Covalent bonds | High stability, low density, entirely organic framework allows for diverse functionality. bohrium.comnortheastern.eduacs.org |

Structure-Activity Relationship Studies in Catalytic Performance (Non-biological context)

Understanding the relationship between the structure of a ligand and its catalytic activity is crucial for the rational design of more efficient catalysts. For this compound, several structural features are expected to influence its performance in a non-biological catalytic context.

Key Structural Features and Their Potential Impact:

The Cyclopropyl (B3062369) Group: The presence of the cyclopropyl ring introduces significant steric bulk and conformational rigidity in the vicinity of the pyrrolidine ring. This can have several effects:

Enantioselectivity: The rigid cyclopropyl group can create a well-defined chiral pocket around the metal center, leading to higher enantioselectivity in asymmetric reactions by effectively discriminating between the two prochiral faces of the substrate.

Activity: The steric hindrance from the cyclopropyl group might also influence the rate of the reaction. While it can enhance selectivity, excessive bulk could potentially hinder substrate access to the active site, thereby reducing the catalytic activity.

Electronic Effects: The cyclopropyl group has unique electronic properties, behaving somewhat like a double bond. This can influence the electron density at the coordinating atoms (nitrogen and oxygen), which in turn affects the Lewis acidity/basicity of the metal center and its catalytic activity.

The Pyrrolidine Ring: The pyrrolidine scaffold is a well-established privileged structure in asymmetric catalysis.

Coordination Geometry: The five-membered ring constrains the geometry of the coordinating nitrogen atom, which can influence the coordination sphere of the metal center and, consequently, the selectivity of the reaction.

Chiral Center: The stereocenter at the 3-position of the pyrrolidine ring is fundamental to inducing chirality in the products of asymmetric reactions.

The Methanol Group: The hydroxyl group plays a dual role.

Coordination: It can act as a hemilabile ligand, coordinating to the metal center to form a stable chelate ring. This can enhance the stability of the catalyst and influence its reactivity.

Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding interactions with the substrate or other components of the reaction, which can help to orient the substrate in the transition state and improve enantioselectivity.

Insights from Analogous Systems:

Structure-activity relationship studies on related cyclopropane-containing and pyrrolidine-based catalysts have provided valuable insights:

In studies on cyclopropenimine-based Brønsted base catalysts, the nature of the substituents on the cyclopropane (B1198618) ring was found to be crucial for both reaction rate and enantioselectivity. northeastern.edursc.orgnih.gov

For pyrrolidine-based catalysts, the substitution pattern on the pyrrolidine ring significantly affects the outcome of asymmetric reactions. The steric and electronic properties of the substituents can be fine-tuned to optimize the catalyst for a specific transformation.

The following table outlines the expected influence of structural modifications to this compound on its catalytic performance, based on principles from related systems.

| Structural Feature | Potential Influence on Catalytic Performance |

| Cyclopropyl Group | - Steric Hindrance: Increased steric bulk can enhance enantioselectivity but may decrease reaction rate. - Electronic Properties: Can modulate the electron density at the metal center, affecting activity. |

| Pyrrolidine Ring | - Conformational Rigidity: Provides a well-defined chiral environment. - Substitution: The position and nature of other substituents can be used to fine-tune catalyst performance. |

| Methanol Group | - Hemilability: Can stabilize the catalyst through chelation. - Hydrogen Bonding: Can participate in substrate organization, improving enantioselectivity. |

Conclusion and Future Research Perspectives

Summary of Key Achievements in the Synthesis and Understanding of (3-Cyclopropylpyrrolidin-3-yl)methanol (B6203066)

Direct research outlining synthetic achievements for this compound is sparse. However, significant advancements in the synthesis of structurally related spirocyclic pyrrolidines provide a strong foundation for its potential preparation. Key achievements in the broader field that are applicable to this target molecule include the development of [3+2] cycloaddition reactions. These reactions, often utilizing azomethine ylides, are a powerful tool for constructing the pyrrolidine (B122466) ring with a spirocyclic center. researchgate.netnih.gov Various methodologies have been developed to generate these reactive intermediates, offering pathways to novel spirocyclic pyrrolidines. osi.lvenamine.net Multicomponent reactions also represent a highly efficient strategy for accessing complex pyrrolidine derivatives from simple starting materials in a single step. tandfonline.com These established synthetic strategies form a toolkit that can be adapted for the efficient and stereocontrolled synthesis of this compound.

The understanding of the pyrrolidine scaffold's importance in drug discovery is a major achievement. Its unique three-dimensional structure is crucial for binding to biological targets, and its physicochemical properties often lead to favorable pharmacokinetic profiles in drug candidates. researchgate.netunipa.it The incorporation of a cyclopropyl (B3062369) group, as in this compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability and target affinity.

Challenges and Opportunities in the Field of Pyrrolidinemethanol Chemistry

Despite the versatility of the pyrrolidine scaffold, several challenges remain in the field of pyrrolidinemethanol chemistry. A primary hurdle is the development of highly stereoselective synthetic methods for polysubstituted pyrrolidines. nih.gov While significant progress has been made, the creation of multiple stereocenters in a single transformation with high diastereoselectivity and enantioselectivity can be complex. nih.gov Furthermore, the synthesis of these compounds on a large scale for potential industrial applications can be difficult and costly. acsgcipr.org

These challenges, however, present significant opportunities for innovation. There is a growing demand for novel, functionalized pyrrolidine derivatives in drug discovery to explore new chemical space. nbinno.com The development of more efficient and sustainable synthetic methods, such as those utilizing flow chemistry or biocatalysis, could address the scalability issues. acsgcipr.org The unique conformational constraints imposed by spirocycles, like the cyclopropyl group in this compound, offer an opportunity to design highly selective ligands for challenging biological targets. The exploration of such rigid scaffolds could lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects. frontiersin.orgnih.gov

Prospective Research Avenues for Advanced Synthetic Methodologies

Future research in this area will likely focus on the development of more sophisticated and efficient synthetic methodologies. One promising avenue is the continued exploration of asymmetric organocatalysis. nih.gov Chiral pyrrolidine-based catalysts have already demonstrated remarkable success in a variety of asymmetric transformations, and the design of new catalysts could lead to even greater levels of stereocontrol. researchgate.net

Another key area for future research is the application of modern synthetic technologies. Automated synthesis platforms and high-throughput screening methods could accelerate the discovery and optimization of new synthetic routes to complex pyrrolidines. Additionally, the use of computational modeling and machine learning can aid in the prediction of reaction outcomes and the rational design of new synthetic strategies. acs.org The development of novel multicomponent reactions that allow for the rapid assembly of complex pyrrolidine structures from simple starting materials will also be a priority. tandfonline.com

| Synthetic Approach | Advantages | Key Features |

| [3+2] Cycloaddition | High efficiency in forming the pyrrolidine ring. | Utilizes reactive intermediates like azomethine ylides. researchgate.netnih.gov |

| Multicomponent Reactions | High atom economy and operational simplicity. | Combines three or more reactants in a single step. tandfonline.com |

| Asymmetric Organocatalysis | Metal-free, environmentally friendly, high stereoselectivity. | Employs small chiral organic molecules as catalysts. nih.gov |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Reactions are performed in continuous-flow reactors. acsgcipr.org |

Potential for Novel Ligand and Organocatalyst Design Based on the this compound Scaffold

The this compound scaffold holds considerable promise for the design of novel ligands and organocatalysts. The pyrrolidinemethanol motif is a well-established pharmacophore and a key component of many successful chiral ligands and catalysts. medchemexpress.com The presence of both a nitrogen atom and a hydroxyl group allows for bidentate coordination to metal centers, making it an attractive scaffold for the development of new transition metal catalysts. mdpi.com

The rigid spirocyclic cyclopropyl group in this compound can enforce a specific conformation on the pyrrolidine ring, which can translate to high levels of stereoselectivity in catalyzed reactions. This conformational rigidity is a desirable feature in ligand design, as it can pre-organize the catalytic site for optimal interaction with the substrate. The chiral nature of this scaffold also makes it an excellent candidate for the development of new organocatalysts for asymmetric synthesis. nih.gov By modifying the hydroxyl and amine functionalities, a diverse range of catalysts can be envisioned for various chemical transformations.

| Application Area | Key Structural Features | Potential Advantages |

| Asymmetric Catalysis | Chiral pyrrolidine ring, coordinating N and O atoms. | High enantioselectivity in metal-catalyzed and organocatalyzed reactions. nih.govmdpi.com |

| Medicinal Chemistry | Privileged pyrrolidine scaffold, 3D complexity. | Improved binding affinity and pharmacokinetic properties. nbinno.comresearchgate.net |

| Materials Science | Rigid spirocyclic structure. | Potential for creating novel polymers and materials with defined architectures. |

Q & A

Q. What are the common synthetic routes for (3-Cyclopropylpyrrolidin-3-yl)methanol, and what reaction conditions are optimal?

- Methodological Answer : A widely used method involves reductive alkylation or nucleophilic substitution. For example, sodium borohydride (NaBH₄) in methanol/ethanol under mild conditions (room temperature, 12–24 hours) is effective for reducing intermediates like 3-cyclopropylpyrrolidin-3-yl ketones to the corresponding alcohol . Alternative routes may employ catalytic hydrogenation with palladium or nickel catalysts, requiring careful control of pressure (1–3 atm) and temperature (25–50°C) to avoid over-reduction. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization typically involves:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and hydroxyl proton (δ 1.5–2.5 ppm, broad).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₅NO: calc. 142.1226, observed 142.1228).

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 minutes) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as:

- A scaffold for bioactive molecules : Its pyrrolidine core and hydroxyl group enable derivatization for targeting GPCRs or enzymes (e.g., kinase inhibitors).

- A chiral building block : Used in asymmetric synthesis of neuromodulators or antivirals.

- A probe for metabolic studies : Radiolabeled versions (e.g., ¹⁴C) track pharmacokinetics in preclinical models .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for large-scale production?

- Methodological Answer :

- Continuous Flow Synthesis : Reduces side reactions by maintaining precise temperature/pH control (e.g., microreactors at 30°C, residence time 10–15 minutes) .

- DoE (Design of Experiments) : Statistical optimization of variables (e.g., solvent polarity, reducing agent equivalents) using software like JMP or Minitab.

- In-line Analytics : FTIR or PAT (Process Analytical Technology) monitors reaction progress in real time .

Q. What strategies address stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) for hydrogenation steps.

- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization catalysts to achieve >90% ee .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and in-house assays to identify outliers.

- Dose-Response Curves : Re-evaluate IC₅₀/EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).

- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding specificity .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., cyclopropyl → aryl, hydroxyl → amine).

- 3D-QSAR Modeling : Use CoMFA/CoMSIA in software like Schrödinger to predict bioactivity.

- Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB deposition) to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.